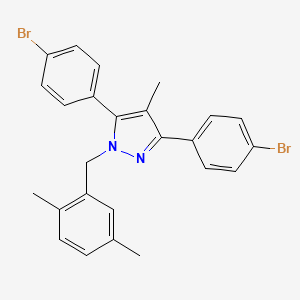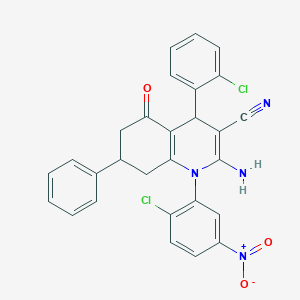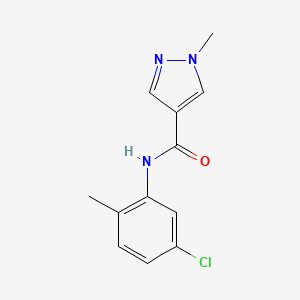
3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes two bromophenyl groups, a dimethylbenzyl group, and a methylpyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of bromophenyl groups: The bromophenyl groups can be introduced via electrophilic aromatic substitution reactions using bromobenzene derivatives and suitable catalysts.
Attachment of the dimethylbenzyl group: This step often involves Friedel-Crafts alkylation reactions using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final modifications: Additional steps may include purification and characterization using techniques like column chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromophenyl or pyrazole moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Bromine (Br₂), sodium hydroxide (NaOH), various nucleophiles or electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-fluorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-methylphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhance the compound’s lipophilicity, and affect its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C25H22Br2N2 |
|---|---|
Poids moléculaire |
510.3 g/mol |
Nom IUPAC |
3,5-bis(4-bromophenyl)-1-[(2,5-dimethylphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C25H22Br2N2/c1-16-4-5-17(2)21(14-16)15-29-25(20-8-12-23(27)13-9-20)18(3)24(28-29)19-6-10-22(26)11-7-19/h4-14H,15H2,1-3H3 |
Clé InChI |
ZCARGBSZISRKFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14921561.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14921562.png)
![3-[1'-ethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B14921567.png)

![4-Acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921571.png)
![2-({4-methyl-5-[1-(naphthalen-1-ylamino)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14921573.png)
![(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B14921575.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-chloro-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14921585.png)
![4-chloro-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14921591.png)

![1-ethyl-N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14921612.png)
![{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14921613.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14921617.png)

